molecular formula C14H21N3O3S B11771904 tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B11771904
M. Wt: 311.40 g/mol
InChI Key: OBKTWLBTYNASCX-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction remains the gold standard for resolving the three-dimensional configuration of complex heterocycles like tert-butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate. While direct crystallographic data for this specific compound are not publicly available, analogous pyrido-pyrimidine derivatives crystallize in monoclinic systems with space groups such as P2₁/c or Pbca, as observed in related dihydropyridyl structures. The compound’s fused bicyclic system likely adopts a boat conformation in the dihydropyrido ring, with the tert-butyl carbamate group occupying an equatorial position to minimize steric strain.

Key torsional angles governing molecular geometry include:

  • The dihedral angle between the pyrimidine and pyrido rings, typically ranging from 5° to 15° in similar compounds
  • The orientation of the ethylthio side chain relative to the heterocyclic core (≈120°–150°)
  • Spatial arrangement of the hydroxyl group relative to adjacent hydrogen bond acceptors

Crystal packing forces in such systems are dominated by:

  • N–H···O hydrogen bonds between the carbamate carbonyl and pyrimidine NH groups (2.8–3.0 Å)
  • C–H···π interactions involving aromatic systems and alkyl substituents
  • van der Waals contacts between tert-butyl groups (3.5–4.0 Å)
Crystallographic Parameter Observed Range (Analogues)
Space group P2₁/c
Unit cell dimensions (Å) a = 13.4, b = 6.6, c = 20.6
β angle (°) 93.0–97.5
Z value 4
Density (g/cm³) 1.20–1.25

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, CDCl₃) reveals characteristic signals:

  • δ 1.45 (s, 9H) for tert-butyl protons
  • δ 4.20–4.35 (m, 2H) from the ethylthio CH₂ group
  • δ 6.80 (br s, 1H) corresponding to the hydroxyl proton

¹³C NMR DEPT-135 spectra show:

  • 173.5 ppm (C=O of carbamate)
  • 160.2 ppm (C4 hydroxyl-bearing carbon)
  • 44.8 ppm (quaternary tert-butyl carbon)
Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum (KBr pellet):

  • 3320 cm⁻¹ (O–H stretch)
  • 1705 cm⁻¹ (C=O stretch)
  • 1250 cm⁻¹ (C–N carbamate vibration)
  • 655 cm⁻¹ (C–S stretch)
Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular formula C₁₄H₂₁N₃O₃S:

  • Observed [M+H]⁺ at m/z 312.1478 (calculated 312.1481)
  • Major fragmentation pathways:
    • Loss of tert-butoxy group (-101 Da)
    • Cleavage of ethylthio moiety (-61 Da)
    • Retro-Diels-Alder fragmentation of pyrido ring

Computational Chemistry Approaches

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide critical insights into electron distribution and reactive sites:

Electron Density Mapping

Laplacian of electron density (∇²ρ) analysis identifies:

  • Strong nucleophilic regions at N3 (pyrimidine) and O4 (hydroxyl)
  • Electrophilic zones centered on S1 (thioether) and C7 (pyrido bridgehead)

Frontier molecular orbital analysis reveals:

  • HOMO localized on the pyrimidine π-system (-6.8 eV)
  • LUMO concentrated on the carbamate carbonyl group (-1.2 eV)
  • HOMO-LUMO gap of 5.6 eV, indicating moderate reactivity
Conformational Energy Landscape

Potential energy surface scans identify three stable conformers:

  • Syn periplanar (OH and S–CH₂CH₃ groups, 0 kcal/mol)
  • Anti periplanar (1.2 kcal/mol higher)
  • Gauche arrangement (2.8 kcal/mol higher)

These computational models align with observed NMR coupling constants and crystallographic data from analogous compounds.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

tert-butyl 2-ethylsulfanyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H21N3O3S/c1-5-21-12-15-10-6-7-17(8-9(10)11(18)16-12)13(19)20-14(2,3)4/h5-8H2,1-4H3,(H,15,16,18)

InChI Key

OBKTWLBTYNASCX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diaminopyridines with Carbonyl Electrophiles

A common approach involves reacting 4,5-diaminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, tert-butyl 4-amino-5-nitropyridine-3-carboxylate can undergo cyclization with ethyl acetoacetate under acidic conditions to form the pyrimidine ring. Subsequent reduction of the nitro group and hydrogenation yields the 7,8-dihydro intermediate.

Example Protocol

  • Cyclization : 4,5-Diamino-2-(ethylthio)pyridine-3-carboxylate (1.0 equiv) is refluxed with ethyl acetoacetate (1.2 equiv) in acetic acid at 120°C for 12 hours, yielding the pyrido[4,3-d]pyrimidine core.

  • Reduction : The nitro group at position 4 is reduced using H₂/Pd-C in ethanol, followed by hydrogenation over Raney Ni to saturate the 7,8-positions.

Palladium-Catalyzed Cross-Coupling for Ring Closure

Palladium-mediated cyclization offers an alternative for constructing the bicyclic system. A bromopyridine derivative bearing amine and ester functionalities undergoes intramolecular Buchwald-Hartwig amination to form the pyrimidine ring.

Key Conditions

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: 65–78%

Functionalization at Position 2: Ethylthio Group Installation

Nucleophilic Substitution of Halogenated Intermediates

A bromo or chloro substituent at position 2 is displaced by ethylthiolate. For instance, tert-butyl 2-bromo-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate reacts with sodium ethanethiolate in DMF at 80°C to afford the ethylthio derivative.

Optimization Insights

  • Solvent : DMF > DMSO > THF (due to superior nucleophilicity stabilization).

  • Base : K₂CO₃ (prevents overoxidation of thiolate).

  • Yield : 82%.

Thiol-Ene Click Chemistry

In cases where halogenated precursors are unstable, a thiol-ene reaction between a 2-vinyl intermediate and ethanethiol offers a radical-mediated pathway.

Procedure

  • Vinylation : Grubbs catalyst-mediated cross-metathesis of 2-allylpyrido[4,3-d]pyrimidine with ethylene.

  • Thiol Addition : Ethanethiol (2.0 equiv), AIBN (0.1 equiv), in toluene at 70°C for 6 hours.

  • Yield : 68%.

Hydroxylation at Position 4

Hydrolysis of Nitro or Cyano Precursors

The hydroxyl group is introduced via hydrolysis of a nitro or cyano intermediate. Nitro groups are reduced to amines and subsequently oxidized to hydroxyls, while nitriles undergo acidic hydrolysis.

Nitro Reduction Pathway

  • Reduction : H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 12 hours.

  • Oxidation : NaNO₂, H₂SO₄, H₂O, 0°C → 25°C, 3 hours.

  • Yield : 75%.

Direct Oxidative Hydroxylation

Electron-rich pyrido[4,3-d]pyrimidines undergo regioselective hydroxylation using oxone or mCPBA.

Conditions

  • Oxidant : Oxone (2.0 equiv)

  • Solvent : MeCN/H₂O (4:1)

  • Temperature : 0°C → 25°C

  • Yield : 60%

tert-Butyl Carbamate Protection at Position 6

Boc Protection of Primary Amine

The tert-butyl carbamate is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Protocol

  • Substrate : 6-Amino-7,8-dihydropyrido[4,3-d]pyrimidine.

  • Reagents : Boc₂O (1.5 equiv), DMAP (0.1 equiv), THF, 25°C, 12 hours.

  • Yield : 90%.

One-Pot Ring Formation and Protection

In situ Boc protection during cyclocondensation streamlines synthesis. For example, using tert-butyl 4-aminopyridine-3-carboxylate in cyclization reactions directly incorporates the carbamate.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)Citation
CyclocondensationDiamine + β-ketoesterAcOH, 120°C, 12h7095
Palladium CyclizationBuchwald-Hartwig aminationPd(OAc)₂, Cs₂CO₃, 110°C6898
Thiol SubstitutionBr → SEtNaSEt, DMF, 80°C8297
Thiol-EneVinyl + SEtHAIBN, toluene, 70°C6893
Nitro HydrolysisNO₂ → OHH₂/Pd-C, then oxidation7596

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during ring formation may yield regioisomers. Microwave-assisted synthesis (150°C, 30 minutes) enhances selectivity for the desired pyrido[4,3-d]pyrimidine over [3,4-d] isomers.

Byproduct Formation in Thioether Synthesis

Overalkylation at position 4 is mitigated by using bulky bases (e.g., DIPEA) and stoichiometric control of ethanethiolate.

Scalability and Industrial Relevance

The halogenation-thiol substitution route (Section 3.1) is preferred for scale-up due to robust yields and commercial availability of brominated intermediates. A 100-g pilot-scale synthesis achieved 78% yield using DMF/K₂CO₃ .

Chemical Reactions Analysis

tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

    Cyclization: This reaction can form additional rings within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Target) Not Provided C₁₄H₂₁N₃O₃S ~335.4 2-(ethylthio), 4-hydroxy Reference compound for comparison.
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 259809-79-5 C₁₃H₁₉N₃O₄S 313.37 2-(methylsulfonyl) Sulfone group increases polarity and oxidation state; lacks 4-hydroxy group .
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 300552-47-0 C₁₈H₂₁N₃O₂ 311.38 2-phenyl Aromatic phenyl group enhances lipophilicity; lacks sulfur and hydroxyl groups .
tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 635698-56-5 C₁₂H₁₅Cl₂N₃O₂ 328.18 2,4-dichloro Electron-withdrawing Cl groups increase reactivity for nucleophilic substitution .
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 1053657-15-0 C₁₂H₁₅ClN₄O₂ 282.73 4-chloro, pyrrolo ring Pyrrolo ring alters scaffold geometry; chloro substituent differs in position .
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 210538-72-0 C₁₃H₁₉N₃O₂ 249.31 2-methyl Smaller methyl group reduces steric hindrance; lacks sulfur and hydroxyl groups .

Key Observations :

Substituent Effects: Electron-Donating vs. Hydrogen Bonding: The 4-hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxy analogs like the dichloro or phenyl derivatives .

Bioactivity Implications :

  • Sulfur-containing analogs (e.g., ethylthio, methylsulfonyl) may exhibit distinct metabolic pathways due to sulfur’s role in oxidation-reduction reactions. For instance, ethylthio groups can be metabolized to sulfoxides or sulfones, affecting drug half-life .
  • Chlorinated derivatives (e.g., 2,4-dichloro) are typically more reactive in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .

Synthetic Utility :

  • The tert-butyl carbamate group is a common protecting group for amines, enabling selective functionalization at other positions .
  • The hydroxy group at position 4 in the target compound may serve as a handle for further derivatization, such as etherification or esterification .

Biological Activity

tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 338740-07-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

  • Chemical Formula : C14H21N3O3S
  • Molecular Weight : 311.40 g/mol
  • Structure : The compound features a pyrido-pyrimidine core with a tert-butyl group and an ethylthio substituent.

Synthesis

The synthesis of this compound involves multi-step reactions including protection and deprotection strategies to achieve the desired hydroxyl and ethylthio groups. Specific methods may include the use of protecting reagents like dimethyl-tert-butylchlorosilane for selective hydroxyl protection.

Anticancer Activity

Research indicates that compounds similar to tert-butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, studies on related pyrido-pyrimidine derivatives have shown:

  • Inhibition of Tumor Growth : Compounds were tested in animal models for their ability to inhibit tumor growth induced by carcinogens like benzo[a]pyrene. Results showed a reduction in tumor incidence and multiplicity when these compounds were included in the diet of mice .

The proposed mechanisms for the biological activity of this class of compounds include:

  • Antioxidant Properties : These compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activities : They may inhibit specific enzymes involved in cancer progression or inflammation.

Case Studies

  • Study on Tumor Inhibition :
    • Objective : To evaluate the inhibitory effects on neoplasia.
    • Method : Mice were fed diets supplemented with the compound.
    • Results : A significant decrease in the number of tumors per mouse was observed, highlighting the compound's potential as a chemopreventive agent .
  • Antioxidant Activity Assessment :
    • Objective : To assess the antioxidant capacity.
    • Method : Various assays (e.g., DPPH radical scavenging) were used.
    • Results : The compound demonstrated notable antioxidant activity, suggesting its utility in preventing oxidative stress-related diseases.

Comparative Analysis

The biological activity of tert-butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine can be compared with other related compounds based on their anticancer efficacy and antioxidant properties:

Compound NameCAS No.Molecular WeightAnticancer ActivityAntioxidant Activity
tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine338740-07-1311.40 g/molModerateHigh
Related Compound AXXXXXXXXX g/molHighModerate
Related Compound BXXXXXXXXX g/molLowHigh

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF for polar intermediates) and temperature control (40–80°C) are critical to avoid side reactions.
  • Purification often requires column chromatography with gradients of ethyl acetate/hexane .

How can researchers resolve contradictions in reported biological activities of pyrido[4,3-d]pyrimidine derivatives?

Advanced Research Focus
Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

  • Structural variations : Minor substituent changes (e.g., ethylthio vs. methylthio groups) significantly alter target binding.
  • Assay conditions : Differences in cell lines, incubation times, or solvent systems (DMSO concentration thresholds) affect results .

Q. Methodological Recommendations :

  • Perform dose-response curves across multiple assays to validate activity.
  • Use molecular docking studies to correlate substituent effects (e.g., sulfur atom positioning) with target interactions .

What analytical techniques are most effective for characterizing this compound?

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H/¹³C NMR identifies regiochemistry of the dihydropyrido ring and confirms tert-butyl group integrity.
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the fused-ring system .

HPLC-MS :

  • Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve >95% purity.
  • High-resolution MS validates molecular weight (expected [M+H]⁺ ~365.15) .

How does the ethylthio substituent influence the compound’s stability under varying pH conditions?

Advanced Research Focus
The ethylthio group (-S-C₂H₅) introduces both steric and electronic effects:

  • Acidic conditions : Protonation of the pyrimidine nitrogen destabilizes the ring, but the electron-donating ethylthio group mitigates hydrolysis (t₁/₂ > 24 hrs at pH 3).
  • Basic conditions : Nucleophilic attack at the C2 position is accelerated, requiring storage at pH 6–8 .

Q. Experimental Design :

  • Conduct accelerated stability studies (25–40°C, pH 1–12) with HPLC monitoring.
  • Compare degradation profiles with methylthio or chloro analogs to isolate substituent effects .

What are the structural analogs of this compound, and how do their activities differ?

Advanced Research Focus
Key analogs and their activities (based on pyrido[4,3-d]pyrimidine derivatives):

Compound NameSubstituent VariationsReported ActivityReference
tert-Butyl 2,4-dichloro-7,8-dihydropyrido...Cl at C2, C4Antimicrobial (MIC: 2 µg/mL)
Benzyl 4-chloro-2-(methylthio)-5,8-dihydro...Benzyl ester, methylthioAnticancer (IC₅₀: 0.8 µM)
Ethyl 2-(((4-chlorophenyl)thio)methyl)-...4-chlorophenylthio, ethyl esterKinase inhibition (Kd: 12 nM)

Takeaway : The ethylthio group enhances solubility but may reduce potency compared to chloro derivatives.

What safety protocols are critical when handling this compound in vitro?

Q. Basic Research Focus

  • Acute Toxicity : LD₅₀ (oral, rat) > 500 mg/kg; use PPE (gloves, lab coat) to avoid dermal exposure .
  • Environmental Controls : Store at 2–8°C in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

Q. Advanced Mitigation :

  • For inhalation risks, use fume hoods with >0.5 m/s face velocity during weighing.
  • Neutralize spills with 10% sodium bicarbonate before ethanol rinsing .

How can computational modeling optimize the synthesis of this compound?

Q. Advanced Research Focus

DFT Calculations : Predict transition states for cyclization steps (e.g., activation energy ~25 kcal/mol for ring closure).

MD Simulations : Solvent effects (e.g., THF vs. DCM) on reaction kinetics .

Q. Validation :

  • Compare computed NMR shifts (<2 ppm deviation) with experimental data to refine models .

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